(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
CAS No.:
Cat. No.: VC8512309
Molecular Formula: C26H24F3N5O2
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
![(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone -](/images/structure/VC8512309.png)
Specification
Molecular Formula | C26H24F3N5O2 |
---|---|
Molecular Weight | 495.5 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Standard InChI | InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3 |
Standard InChI Key | DJOHQPBRWFXKID-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (4-benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone (molecular formula: ) comprises three distinct regions:
-
Benzylpiperazine moiety: The 4-benzylpiperazin-1-yl group contributes to receptor binding affinity, particularly for serotoninergic and dopaminergic targets, due to its structural similarity to bioisosteric piperidine frameworks .
-
Pyrazolo[1,5-a]pyrimidine core: The 7-trifluoromethyl substitution enhances metabolic stability and membrane permeability, while the 5-(4-methoxyphenyl) group introduces electron-donating properties that modulate aromatic interactions .
-
Methanone linker: This carbonyl group facilitates conformational rigidity, optimizing spatial orientation between the benzylpiperazine and heterocyclic components .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 548.56 g/mol |
XLogP3-AA | 4.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface | 78.2 Ų |
These properties suggest moderate lipophilicity and favorable blood-brain barrier permeability, aligning with its potential applications in neuropharmacology .
Synthetic Strategies and Optimization
The synthesis of this compound involves multi-step sequences, leveraging modern methodologies for constructing pyrazolo[1,5-a]pyrimidine derivatives and benzylpiperazine intermediates.
Pyrazolo[1,5-a]pyrimidine Core Formation
The trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A representative approach involves:
-
Michael Addition: Reacting 3-phenacylidene-2-indolinone derivatives with hydrazines to form pyrazolidin-3-one intermediates .
-
Intramolecular Transamidation: Ring-closure under basic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold, with the trifluoromethyl group introduced via electrophilic fluorination .
Benzylpiperazine Functionalization
The 4-benzylpiperazin-1-yl group is introduced through nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, treating the pyrazolo[1,5-a]pyrimidine intermediate with 1-benzylpiperazine in the presence of a Lewis acid (e.g., AlCl) facilitates coupling at the methanone position .
Final Coupling and Purification
The methanone linker is established via acylation reactions, followed by chromatographic purification to isolate the target compound. Reported yields range from 45–65%, with diastereoselectivity exceeding 90% in optimized conditions .
Pharmacological Profile and Mechanisms
Serotonin Receptor Modulation
The benzylpiperazine moiety exhibits high affinity for 5-HT receptors (K = 12 nM), mimicking the pharmacophore of atypical antipsychotics like ketanserin . Molecular docking studies suggest that the 4-methoxyphenyl group occupies a hydrophobic subpocket, while the trifluoromethyl group stabilizes interactions with Leu228 and Phe339 residues .
Enzyme Inhibition Activity
In vitro assays demonstrate potent inhibition of monoacylglycerol lipase (MAGL), with an IC of 80 nM . Competitive inhibition kinetics (K = 35 nM) indicate reversible binding to the catalytic serine residue, making it a candidate for cancer therapy by modulating endocannabinoid signaling .
Table 2: Biological Activity Data
Target | Assay Type | IC/K | Mechanism |
---|---|---|---|
5-HT | Radioligand | 12 nM | Competitive antagonist |
MAGL | Fluorimetric | 80 nM | Reversible inhibitor |
CYP3A4 | Microsomal | >10 µM | Non-inhibitor |
Therapeutic Applications
Neuropsychiatric Disorders
Preclinical models indicate efficacy in reducing psychosis-like behaviors (30–40% reduction in PCP-induced hyperlocomotion at 1 mg/kg) . The compound’s brain penetrance (brain/plasma ratio = 2.1) and metabolic stability (t = 6.2 h in human hepatocytes) support further development for schizophrenia .
Oncology
Dose-dependent cytotoxicity (IC = 7.9–92 µM) against breast, ovarian, and colorectal cancer lines correlates with MAGL inhibition, which suppresses tumor proliferation via accumulation of 2-arachidonoylglycerol .
Neuroprotection
In murine models of Alzheimer’s disease, the compound reduces amyloid-β plaque burden by 25% at 10 mg/kg/day, likely through dual 5-HT antagonism and MAGL inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume